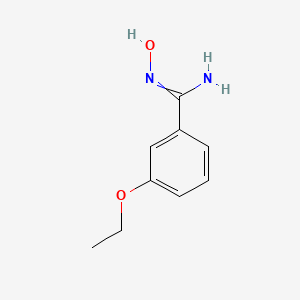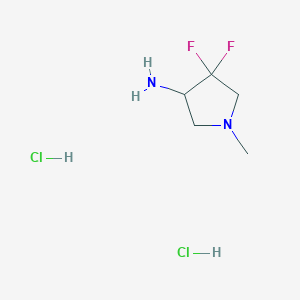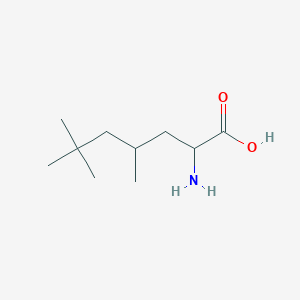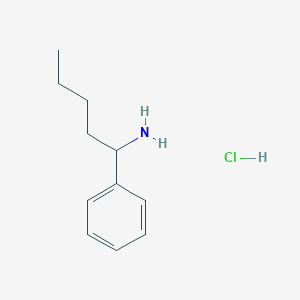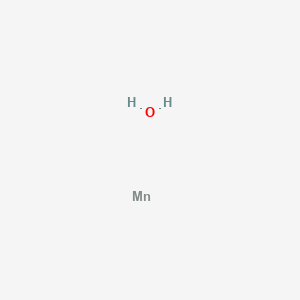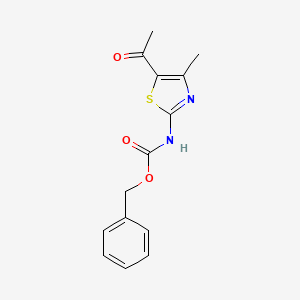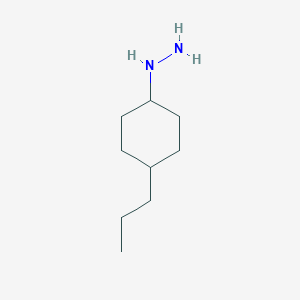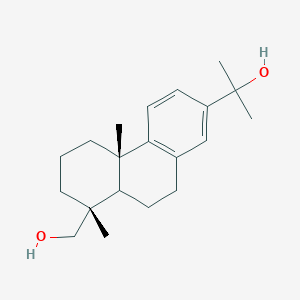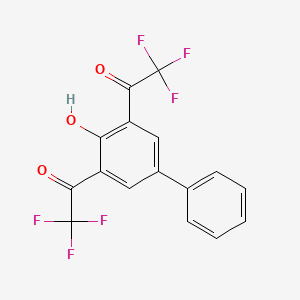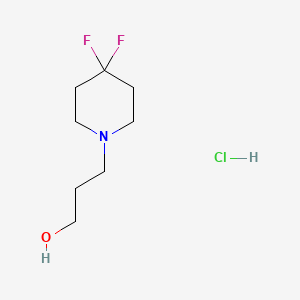
3-(4,4-Difluoropiperidin-1-YL)propan-1-OL hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4,4-Difluoropiperidin-1-YL)propan-1-OL hydrochloride: is a chemical compound with the molecular formula C8H16F2NO·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of two fluorine atoms attached to the piperidine ring and a hydroxyl group attached to the propyl chain. This compound is often used in various scientific research applications due to its unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,4-Difluoropiperidin-1-YL)propan-1-OL hydrochloride typically involves the reaction of 4,4-difluoropiperidine with propylene oxide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined and subjected to specific reaction conditions. The product is then purified using techniques such as crystallization or distillation to achieve the required purity levels .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group in 3-(4,4-Difluoropiperidin-1-YL)propan-1-OL hydrochloride can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.
Substitution: The fluorine atoms in the piperidine ring can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may involve reagents like chlorine (Cl2) or bromine (Br2) under specific conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(4,4-Difluoropiperidin-1-YL)propan-1-OL hydrochloride is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block in organic chemistry .
Biology: In biological research, this compound is used to study the effects of fluorine substitution on the biological activity of piperidine derivatives. It is also used in the development of new pharmaceuticals .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 3-(4,4-Difluoropiperidin-1-YL)propan-1-OL hydrochloride involves its interaction with specific molecular targets in biological systems. The presence of fluorine atoms enhances its binding affinity to certain receptors or enzymes, thereby modulating their activity. The compound may also influence various signaling pathways, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
- 1-chloro-3-(4,4-difluoropiperidin-1-yl)propan-2-ol hydrochloride
- 1-amino-3-(4,4-difluoropiperidin-1-yl)propan-2-ol
Comparison: Compared to its analogs, 3-(4,4-Difluoropiperidin-1-YL)propan-1-OL hydrochloride exhibits unique properties due to the presence of the hydroxyl group and the specific positioning of fluorine atoms.
Propriétés
Formule moléculaire |
C8H16ClF2NO |
|---|---|
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
3-(4,4-difluoropiperidin-1-yl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C8H15F2NO.ClH/c9-8(10)2-5-11(6-3-8)4-1-7-12;/h12H,1-7H2;1H |
Clé InChI |
ZOGMGLKUGWAJRL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1(F)F)CCCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


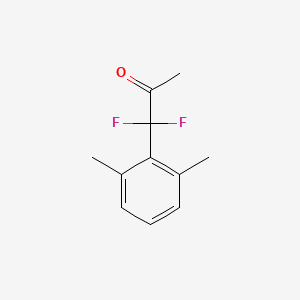
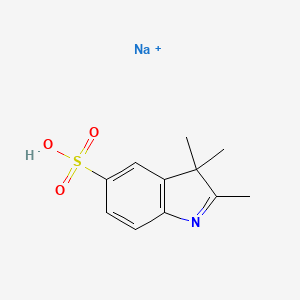
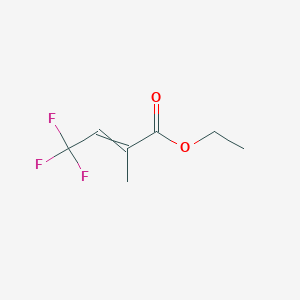
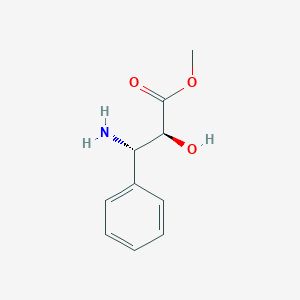
![(2E)-3-[3-(Dihydroxyboranyl)phenyl]prop-2-enoic acid](/img/structure/B12441112.png)
